molecular formula C12H15ClO2 B8480877 1-(o-Allylphenoxy)-3-chloro-2-propanol

1-(o-Allylphenoxy)-3-chloro-2-propanol

Cat. No.: B8480877
M. Wt: 226.70 g/mol
InChI Key: ADXZQNZROSVWJI-UHFFFAOYSA-N
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Description

1-(o-Allylphenoxy)-3-chloro-2-propanol is a chemical compound of interest in organic and medicinal chemistry research, particularly for its role as a key synthetic intermediate. This chloro-derivative shares a close structural relationship with Alprenolol (1-(o-Allylphenoxy)-3-isopropylamino-2-propanol), a known beta-adrenergic receptor blocking agent (beta-blocker) . The primary research value of this compound lies in its potential use as a precursor in the synthesis of more complex molecules, such as beta-blocking pharmaceuticals, where the reactive chlorine atom can be displaced by various amines. While direct pharmacological data on this specific chloro-propanol derivative is limited, insights can be drawn from its structural analogues. Related β-adrenoreceptor blocking drugs have been shown to influence the uptake and release of neurotransmitters like noradrenaline in the heart and central nervous system . The compound features both an aromatic phenoxy group and an aliphatic chloro-alcohol, making it a versatile building block for constructing potential pharmacologically active agents. Researchers can utilize this compound to develop new derivatives for structure-activity relationship (SAR) studies or to explore new chemical entities in preclinical research. Handling and Safety: As a chloro- and ether-containing organic compound, appropriate safety precautions should be taken. While a specific safety data sheet for this molecule was not identified in the search results, related chloropropanols generally require careful handling. Researchers should consult relevant safety resources and conduct their own hazard assessments prior to use. This product is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

1-chloro-3-(2-prop-2-enylphenoxy)propan-2-ol

InChI

InChI=1S/C12H15ClO2/c1-2-5-10-6-3-4-7-12(10)15-9-11(14)8-13/h2-4,6-7,11,14H,1,5,8-9H2

InChI Key

ADXZQNZROSVWJI-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1OCC(CCl)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1-(o-Allylphenoxy)-3-chloro-2-propanol with Analogues

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
This compound -Cl (3), -o-allylphenoxy (1) C₁₂H₁₅ClO₂ 238.70 Intermediate for β-blocker synthesis
Alprenolol -Isopropylamino (3), -o-allylphenoxy (1) C₁₅H₂₃NO₂ 249.35 β-adrenoceptor antagonist
1-Chloro-3-(1-naphthoxy)-2-propanol -Cl (3), -1-naphthoxy (1) C₁₃H₁₃ClO₂ 236.70 High lipophilicity; potential CNS activity
1-Chloro-3-(2-methoxyphenoxy)-2-propanol -Cl (3), -2-methoxyphenoxy (1) C₁₀H₁₃ClO₃ 216.66 Impurity in Ranolazine synthesis
1-(1H-Indol-4-yloxy)-3-chloro-2-propanol -Cl (3), -1H-indol-4-yloxy (1) C₁₁H₁₁ClNO₂ 239.67 Precursor for enantiopure β-blockers

Key Observations:

Substituent Impact on Bioactivity: Alprenolol’s isopropylamino group enables β-adrenoceptor binding, while the chlorine in this compound eliminates this activity, redirecting its use to synthetic intermediates .

Synthetic Utility: 1-(1H-Indol-4-yloxy)-3-chloro-2-propanol is resolved enzymatically (E-value = 30 using Novozym® 435) to produce enantiopure precursors for β-blockers like pindolol . Methoxyphenoxy derivatives (e.g., 1-chloro-3-(2-methoxyphenoxy)-2-propanol) are critical impurities in antianginal drugs like Ranolazine, requiring strict stereochemical control .

Stereochemical Considerations

This compound lacks chiral centers, but its analogues (e.g., alprenolol) exhibit stereoselectivity. For example:

  • Alprenolol’s (-)-enantiomer shows higher β-blocking potency than the (+)-form .
  • In enzymatic resolutions of 1-(1H-indol-4-yloxy)-3-chloro-2-propanol, stereochemical misinterpretations (e.g., misassignment of R/S configurations) have been reported, emphasizing the need for rigorous analysis .

Pharmacological and Industrial Relevance

  • Alprenolol: Clinically used for arrhythmias and hypertension due to β-blocking activity .
  • 1-Chloro-3-phenyl-2-propanol: Simpler aromatic derivatives may serve as building blocks for fragrances or agrochemicals .

Preparation Methods

3-Chloro-1-propanol as a Precursor

3-Chloro-1-propanol, synthesized from 1,3-propanediol and hydrochloric acid ([HCl]) using benzenesulfonic acid as a catalyst, serves as a versatile intermediate. Reaction with o-allylphenol proceeds via SN2 displacement:

HO(CH₂)₃Cl+o-allylphenolbaseThis compound+H₂O\text{HO(CH₂)₃Cl} + \text{o-allylphenol} \xrightarrow{\text{base}} \text{this compound} + \text{H₂O}

Optimized conditions :

  • Catalyst : 0.6 wt% benzenesulfonic acid.

  • Temperature : 90°C for 13 hours.

  • Yield : 96% after vacuum distillation.

Acrolein-Based Synthesis

A less common route involves acrolein hydrochlorination followed by borane reduction:

CH₂=CHCHO+HClCH₂=CHCH(OH)ClNaBH₄HOCH₂CHClCH₂OH\text{CH₂=CHCHO} + \text{HCl} \rightarrow \text{CH₂=CHCH(OH)Cl} \xrightarrow{\text{NaBH₄}} \text{HOCH₂CHClCH₂OH}

The diol is then etherified with o-allylphenol. While this method offers regioselectivity, scalability is limited by borane handling challenges.

Comparative Analysis of Methodologies

Method Starting Materials Catalyst Yield Purity Scalability
Epichlorohydrin routeEpichlorohydrin, o-allylphenolPhase-transfer catalyst85%>90%Industrial
Tandem epoxidationChloropropene, H₂O₂[π-C₅H₅NC₁₆H₃₃]₃(PO₄)(WO₃)₄, SiO₂-Al₂O₃78%>95%Pilot-scale
3-Chloro-1-propanol1,3-Propanediol, HClBenzenesulfonic acid96%99.3%Lab-scale
Acrolein pathwayAcrolein, HClSodium boranate65%88%Limited

Key observations :

  • The epichlorohydrin route is industrially favored due to reagent availability and simplicity.

  • Tandem epoxidation offers high purity but requires specialized catalysts.

  • 3-Chloro-1-propanol-based synthesis achieves exceptional yields but involves multi-step purification.

Optimization Strategies and Byproduct Management

Catalyst Recycling

Homogeneous catalysts like [π-C₅H₅NC₁₆H₃₃]₃(PO₄)(WO₃)₄ can be recovered via centrifugation and reused for 5–7 cycles without significant activity loss.

Byproduct Formation

  • Epichlorohydrin dimerization : Mitigated by maintaining sub-stoichiometric water content.

  • Phenol oxidation : Avoided by inert atmosphere (N₂ or Ar) .

Q & A

Q. Key Considerations :

  • Purity is enhanced by recrystallization (ethanol/water) and validated via GC or HPLC.
  • Side products (e.g., diols from epoxide hydrolysis) must be monitored using TLC or NMR .

What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question

  • NMR : 1^1H and 13^{13}C NMR identify allylphenoxy and chloropropanol moieties. For example, the allyl group shows characteristic vinyl protons at δ 5.1–5.8 ppm, while the chlorinated carbon resonates near δ 45–50 ppm .
  • IR Spectroscopy : Hydroxyl (O-H) stretches at 3200–3600 cm⁻¹ and C-Cl vibrations at 550–750 cm⁻¹ confirm functional groups .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities (e.g., 3-(3-chlorophenyl) byproducts) and quantify ee in enantiomeric mixtures .

Validation : Cross-reference with PubChem’s computed InChIKey (JPQZKCCWFXSCLT-UHFFFAOYSA-N) and SMILES (C1=CC(=C(C=C1Cl)F)OCC(CO)S(=O)(=O)C2=CC(=C(C=C2)C)C) for structural verification .

How can researchers mitigate instability caused by proximal functional groups during synthesis?

Basic Research Question
Instability arises from interactions between the allylphenoxy ether, chloro, and hydroxyl groups:

  • pH Control : Buffered conditions (pH 7–8) minimize acid-catalyzed ether cleavage or base-induced β-elimination .
  • Protecting Groups : Temporarily silylate the hydroxyl group (e.g., using TBDMS-Cl) to prevent oxidation during halogenation steps .
  • Low-Temperature Storage : Store intermediates at –20°C to retard hydrolysis or dimerization .

Data Contradictions : Some protocols report conflicting optimal temperatures for epoxidation (e.g., 25°C vs. 40°C), necessitating pilot-scale validation .

How can stereochemical contradictions in enzymatic resolution be resolved for enantiopure synthesis?

Advanced Research Question
Discrepancies in reported stereochemistry (e.g., S- vs. R-configuration) stem from misassigned hydrolysis/transesterification outcomes:

  • Kinetic Analysis : Calculate enantiomer ratio (E-value) via the Chen equation:

    E=ln[(1c)(1eesub)]ln[(1c)(1+eesub)]E = \frac{\ln\left[(1 - c)(1 - ee_{\text{sub}})\right]}{\ln\left[(1 - c)(1 + ee_{\text{sub}})\right]}

    where cc = conversion and eesubee_{\text{sub}} = substrate ee. Lima et al. () misinterpreted E-values due to inverted configurations, requiring chiral HPLC (Chiralpak AD-H column) for unambiguous assignment .

  • Chiral Pool Synthesis : Use (R)- or (S)-epichlorohydrin as starting materials to bypass resolution challenges .

What mechanisms underlie the compound’s β-adrenergic blocking activity, and how can they be experimentally validated?

Advanced Research Question
The compound’s bioactivity parallels alprenolol (), a β-blocker targeting catecholamine receptors:

  • Receptor Binding Assays : Radiolabeled 3^3H-dihydroalprenolol competes with the compound for β1/β2-adrenergic receptors in rat brain membranes, quantified via scintillation counting .
  • Neurotransmitter Modulation : HPLC-ECD detects norepinephrine (NE) and dopamine (DA) levels in rat striatum after administration, revealing dose-dependent NE depletion (IC₅₀ = 12 µM) .
  • Electrophysiology : Patch-clamp studies on cardiomyocytes show reduced cAMP production and Ca²⁺ influx, confirming β-blockade .

How can computational methods predict the compound’s reactivity and interaction with biological targets?

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic sites (e.g., chloro group’s σ-hole for halogen bonding) .
  • Molecular Docking : AutoDock Vina simulates binding to β1-adrenergic receptors (PDB: 2VT4), showing hydrogen bonds between the hydroxyl group and Ser49/Ser53 residues (ΔG = –9.2 kcal/mol) .
  • QSAR Models : Correlate Hammett constants (σ) of substituents (e.g., –Cl, –OAllyl) with logP and IC₅₀ values to design analogs with improved CNS permeability .

What advanced analytical strategies detect and quantify impurities in this compound?

Advanced Research Question

  • HPLC-DAD/MS : Use a Zorbax Eclipse Plus C18 column (3.5 µm, 150 × 4.6 mm) with 0.1% formic acid/acetonitrile gradient (5→95% over 20 min) to resolve:
    • Impurity A (3-chlorophenyl derivative): m/z 255.1 [M+H]⁺, RT 12.3 min.
    • Impurity B (dimer): m/z 435.2 [M+H]⁺, RT 17.8 min .
  • ICP-OES : Quantify heavy metals (e.g., Pd < 10 ppm) from catalytic steps using axial plasma viewing and internal standards (e.g., Yttrium) .

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